molecular formula C12H24N2O6 B14038911 (R)-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate

(R)-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate

Katalognummer: B14038911
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: KNXWLHUQJODMSC-DOIQAPIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate is a compound that combines a piperidine derivative with a dihydroxysuccinate moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including ®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate, typically involves cyclization, hydrogenation, and amination reactions . A common synthetic route might involve the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the dihydroxysuccinate moiety.

Industrial Production Methods

Industrial production of such compounds often employs scalable methods like multicomponent reactions and catalytic processes to ensure high yield and purity . The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents like sodium borohydride . Reaction conditions vary but often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Wissenschaftliche Forschungsanwendungen

®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate has several scientific research applications:

Wirkmechanismus

The mechanism by which ®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives and dihydroxysuccinate-containing molecules . Examples are:

    Piperidinones: Compounds with a similar piperidine core but different functional groups.

    Spiropiperidines: Piperidine derivatives with a spirocyclic structure.

Uniqueness

®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate is unique due to its combination of a piperidine core with a dihydroxysuccinate moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C12H24N2O6

Molekulargewicht

292.33 g/mol

IUPAC-Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(4R)-1,3,3-trimethylpiperidin-4-amine

InChI

InChI=1S/C8H18N2.C4H6O6/c1-8(2)6-10(3)5-4-7(8)9;5-1(3(7)8)2(6)4(9)10/h7H,4-6,9H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m10/s1

InChI-Schlüssel

KNXWLHUQJODMSC-DOIQAPIBSA-N

Isomerische SMILES

CC1(CN(CC[C@H]1N)C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Kanonische SMILES

CC1(CN(CCC1N)C)C.C(C(C(=O)O)O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.